molecular formula C12H21NO2 B8386343 Ethyl 3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylate

Ethyl 3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No. B8386343
M. Wt: 211.30 g/mol
InChI Key: LVQKSSXLDOSENA-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

2.42 g of ethyl(3-methyl-9-oxo-3-azabicyclo[3.3.1]non-1-yl)carboxylate ethylenedithioketal was dissolved in ethanol (200 ml). After adding 40 g of Raney nickel, the resulting mixture was heated under reflux for 2 hours. Then the reaction mixture was filtered and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluted with toluene/ethyl acetate) to thereby give 0.95 g of the title compound as a slightly yellow oily substance.
Name
ethyl(3-methyl-9-oxo-3-azabicyclo[3.3.1]non-1-yl)carboxylate ethylenedithioketal
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1S[C:4]([C:6]23[C:14](=O)[CH:10]([CH2:11][CH2:12][CH2:13]2)[CH2:9][N:8]([CH3:16])[CH:7]3CC)([O-:5])SC1.[CH2:20]([OH:22])[CH3:21]>[Ni]>[CH2:20]([O:22][C:4]([C:6]12[CH2:14][CH:10]([CH2:11][CH2:12][CH2:13]1)[CH2:9][N:8]([CH3:16])[CH2:7]2)=[O:5])[CH3:21]

Inputs

Step One
Name
ethyl(3-methyl-9-oxo-3-azabicyclo[3.3.1]non-1-yl)carboxylate ethylenedithioketal
Quantity
2.42 g
Type
reactant
Smiles
C1CSC([O-])(C23C(N(CC(CCC2)C3=O)C)CC)S1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
40 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (eluted with toluene/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C12CN(CC(CCC1)C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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